molecular formula C9H12N2O2 B1489709 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol CAS No. 74648-40-1

2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol

Cat. No. B1489709
CAS RN: 74648-40-1
M. Wt: 180.2 g/mol
InChI Key: GECBLGDGARIYSP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol” is 1S/C14H21N3O2/c1-9-6-17(7-10(2)19-9)8-12-5-13(18)16-14(15-12)11-3-4-11/h5,9-11H,3-4,6-8H2,1-2H3,(H,15,16,18) . This indicates that the compound has a molecular formula of C14H21N3O2.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol derivatives have been synthesized and evaluated for their potential in medicinal chemistry. For instance, derivatives of pyrimidines, including those structurally related to 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol, have been investigated for their anti-inflammatory and analgesic activities. Studies have shown that certain pyrimidine derivatives exhibit significant anti-inflammatory and analgesic effects, suggesting their potential as therapeutic agents in treating pain and inflammation (Sondhi et al., 2009; Muralidharan et al., 2019).

Antiviral Research

Compounds related to 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol have been explored for their antiviral properties. Specifically, derivatives have been shown to possess inhibitory activity against various viruses, including HIV and influenza, highlighting their potential as antiviral agents (Hocková et al., 2003; Hisaki et al., 1999).

Agricultural Chemistry

In the field of agriculture, pyrimidine derivatives have been examined for their herbicidal activity. Research has indicated that certain compounds exhibit valuable herbicidal activity, especially when applied pre-emergence in crops such as cotton and sunflower, suggesting their utility in weed management (Krämer, 1997).

Molecular Biology

2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol derivatives have also found application in molecular biology, particularly in the development of fluorescent probes for detecting nucleic acid sequences. Such compounds have been employed in the synthesis of oligodeoxynucleotides for evaluating their effect on duplex stability and as fluorometric reporters on hybridization, demonstrating their usefulness in genetic research and diagnostics (Hudson & Choghamarani, 2007).

properties

IUPAC Name

2-cyclopropyl-4-(methoxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-5-7-4-8(12)11-9(10-7)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECBLGDGARIYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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